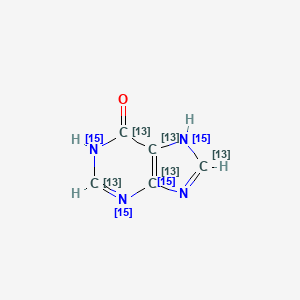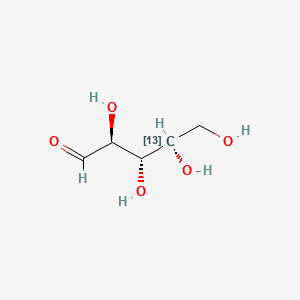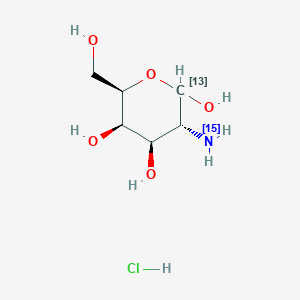
D(+)-Galactosamine-13C,15N (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D(+)-Galactosamine-13C,15N (hydrochloride): is a labeled derivative of D-galactosamine, an amino sugar derived from galactose. This compound is often used in biochemical research due to its unique isotopic labeling with carbon-13 and nitrogen-15, which allows for detailed studies of metabolic pathways and molecular interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Galactosamine-13C,15N (hydrochloride) typically involves the isotopic labeling of D-galactosamine. This process can be achieved through the fermentation of isotopically labeled glucose using specific strains of bacteria that convert glucose to galactosamine. The labeled galactosamine is then converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of D(+)-Galactosamine-13C,15N (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 and nitrogen-15 isotopes into the galactosamine molecule. The fermentation broth is then processed to isolate and purify the labeled compound, which is subsequently converted to its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: D(+)-Galactosamine-13C,15N (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of galactosamine.
Reduction: Deoxy derivatives of galactosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D(+)-Galactosamine-13C,15N (hydrochloride) is used in studies involving carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: In biological research, this compound is used to study glycosylation processes and the metabolism of amino sugars. It is also used in labeling experiments to trace metabolic pathways.
Medicine: D(+)-Galactosamine-13C,15N (hydrochloride) is used in medical research to investigate liver function and hepatotoxicity. It serves as a model compound to study liver injury and regeneration.
Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and diagnostic purposes.
Mechanism of Action
Molecular Targets and Pathways: D(+)-Galactosamine-13C,15N (hydrochloride) exerts its effects by incorporating into glycoproteins and glycolipids. It inhibits RNA synthesis in hepatocytes, leading to liver injury. The compound’s labeled isotopes allow for detailed tracking of its incorporation and metabolism in biological systems.
Comparison with Similar Compounds
D-Glucosamine: Another amino sugar used in similar biochemical studies.
N-Acetyl-D-glucosamine: A derivative of glucosamine with acetylation at the amino group.
D-Mannosamine: An amino sugar similar to galactosamine but derived from mannose.
Uniqueness: D(+)-Galactosamine-13C,15N (hydrochloride) is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where detailed molecular insights are required.
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-3-(15N)azanyl-6-(hydroxymethyl)(213C)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1/i6+1,7+1; |
InChI Key |
QKPLRMLTKYXDST-FJINOEKTSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)[15NH2])O)O)O.Cl |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
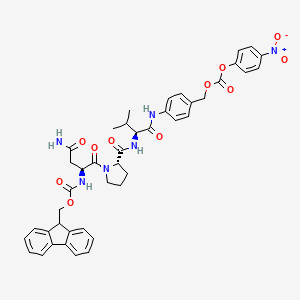

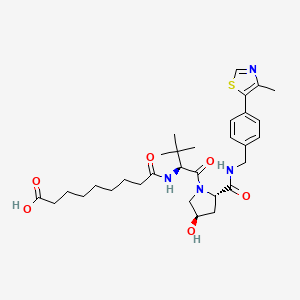

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
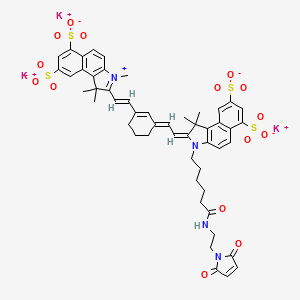
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
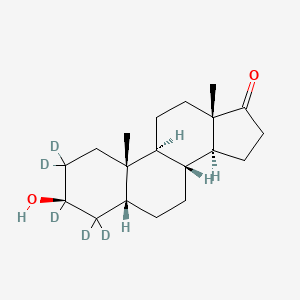
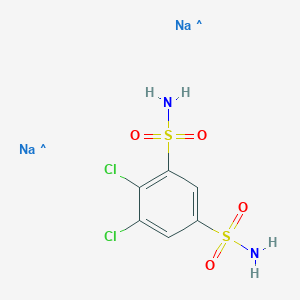
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
